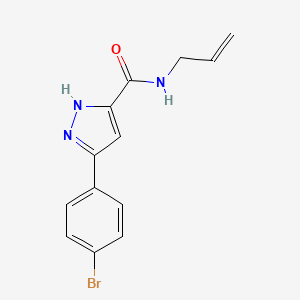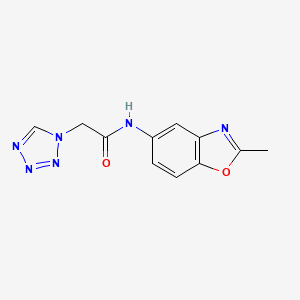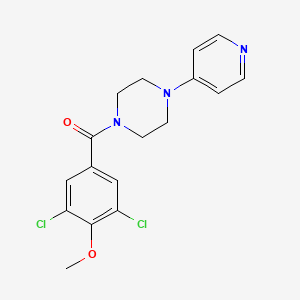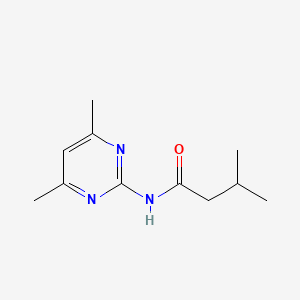
3-(4-bromophenyl)-N-prop-2-enyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-bromophenyl)-N-prop-2-enyl-1H-pyrazole-5-carboxamide, also known as BPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPPC is a pyrazole derivative that exhibits interesting biological activities, making it a promising compound for therapeutic and research purposes.
Wirkmechanismus
The mechanism of action of 3-(4-bromophenyl)-N-prop-2-enyl-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the production of pro-inflammatory cytokines and the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates inflammation. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to inhibit the aggregation of amyloid-beta, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory, antitumor, and neuroprotective effects in preclinical studies. It has also been shown to have antioxidant properties and to inhibit the production of reactive oxygen species (ROS). This compound has been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(4-bromophenyl)-N-prop-2-enyl-1H-pyrazole-5-carboxamide is its potential as a fluorescent probe for detecting amyloid-beta aggregation, which may aid in the development of diagnostic tools for Alzheimer's disease. This compound also exhibits promising biological activities, making it a valuable compound for therapeutic and research purposes. However, one limitation of this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for 3-(4-bromophenyl)-N-prop-2-enyl-1H-pyrazole-5-carboxamide research. One direction is to further investigate its potential as an anti-inflammatory, antitumor, and neuroprotective agent. Another direction is to explore its potential as a fluorescent probe for detecting amyloid-beta aggregation in vivo. Additionally, further research is needed to determine the optimal dose and administration route for this compound, as well as its potential for clinical applications.
Synthesemethoden
The synthesis of 3-(4-bromophenyl)-N-prop-2-enyl-1H-pyrazole-5-carboxamide involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate to form 4-bromo chalcone. This is followed by the reaction of 4-bromo chalcone with hydrazine hydrate to produce 4-bromo-1H-pyrazole. Finally, the reaction of 4-bromo-1H-pyrazole with propargyl bromide and triethylamine yields this compound.
Wissenschaftliche Forschungsanwendungen
3-(4-bromophenyl)-N-prop-2-enyl-1H-pyrazole-5-carboxamide has been extensively studied for its biological activities, including its potential as an anti-inflammatory, antitumor, and neuroprotective agent. It has also been investigated for its use as a fluorescent probe for detecting amyloid-beta aggregation, which is associated with Alzheimer's disease. This compound has shown promising results in preclinical studies, and further research is needed to determine its potential for clinical applications.
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)-N-prop-2-enyl-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O/c1-2-7-15-13(18)12-8-11(16-17-12)9-3-5-10(14)6-4-9/h2-6,8H,1,7H2,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRBCEZJTZFAFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(pyrrolidin-1-ylmethyl)phenyl]butanamide](/img/structure/B7644616.png)


![6-fluoro-N-[2-(2-methylimidazol-1-yl)ethyl]-1H-benzimidazole-2-carboxamide](/img/structure/B7644630.png)
![2-(2-chloro-4-fluorophenyl)-1-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]ethanone](/img/structure/B7644632.png)
![N-[(E)-[(5S)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene]amino]phthalazin-1-amine](/img/structure/B7644636.png)
![N-[4-(cyanomethyl)phenyl]cyclopentanecarboxamide](/img/structure/B7644651.png)
![3-[(4-ethylpiperazin-1-yl)methyl]-2-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7644654.png)

![N-[3-(imidazol-1-ylmethyl)phenyl]-4-methyl-1,2,5-oxadiazole-3-carboxamide](/img/structure/B7644670.png)
![7-Methyl-2-[[methyl(naphthalen-2-ylmethyl)amino]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7644683.png)
![5-[(3R)-pyrrolidin-3-yl]-1H-pyrazole](/img/structure/B7644691.png)
![N-[(2S)-butan-2-yl]-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide](/img/structure/B7644699.png)